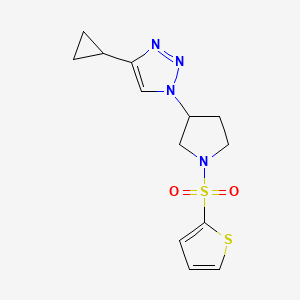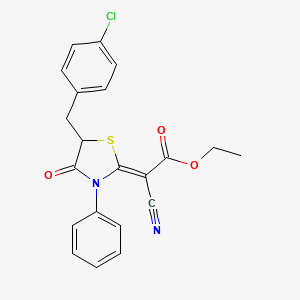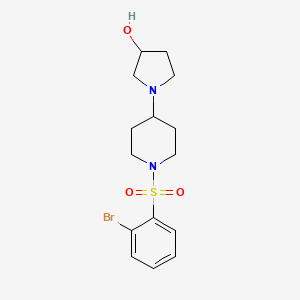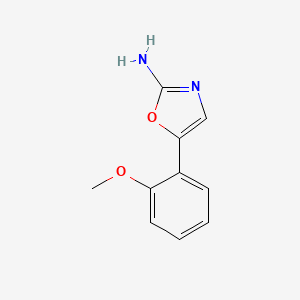
2-(Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal, commonly known as BTTSP, is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and material science.
科学的研究の応用
BTTSP has been extensively used in scientific research due to its unique properties. It is a fluorescent compound that can be easily detected in biological systems. It has been used as a probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. BTTSP has also been used as a labeling reagent for biomolecules, such as peptides and nucleic acids. Moreover, BTTSP has been used in material science as a building block for the synthesis of functional materials, such as sensors and catalysts.
作用機序
BTTSP acts as a reversible inhibitor of enzymes that contain a cysteine residue in their active site. It forms a covalent bond with the cysteine residue, leading to the inhibition of enzyme activity. BTTSP has been shown to inhibit a wide range of enzymes, including proteases, kinases, and phosphatases. The mechanism of action of BTTSP has been extensively studied, and it has been used as a tool to elucidate the structure and function of enzymes.
Biochemical and Physiological Effects:
BTTSP has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of enzymes in various biological processes, such as apoptosis, autophagy, and cell cycle regulation. BTTSP has also been used to study the effects of drugs on enzyme activity and to screen for potential drug candidates. Moreover, BTTSP has been used to study the effects of environmental toxins on enzyme activity and to develop biomarkers for exposure to toxins.
実験室実験の利点と制限
BTTSP has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also a fluorescent compound that can be easily detected in biological systems. BTTSP has been extensively studied, and its mechanism of action is well understood. However, BTTSP also has some limitations. It is a reversible inhibitor that may not be suitable for studying irreversible enzyme inhibition. Moreover, BTTSP may not be suitable for studying enzymes that do not contain a cysteine residue in their active site.
将来の方向性
There are several future directions for the use of BTTSP in scientific research. One direction is the development of BTTSP-based probes for imaging and diagnosis of diseases. BTTSP can be used to label biomolecules that are specific to certain diseases, such as cancer. Another direction is the development of BTTSP-based materials for applications in sensors and catalysis. BTTSP can be used as a building block for the synthesis of functional materials that have unique properties. Moreover, BTTSP can be used to study the effects of environmental toxins on enzyme activity and to develop biomarkers for exposure to toxins.
合成法
The synthesis of BTTSP involves the reaction of 4-fluorobenzaldehyde with 2-aminobenzotriazole and trimethylsilylpropanal in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and deprotection. The final product is obtained in high yield and purity.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPXNVLUHGAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)
![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)


![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)


